

# De Novo Biosynthesis of Ceramides in Epidermal Keratinocytes: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Aqua-ceramide

Cat. No.: B065678

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

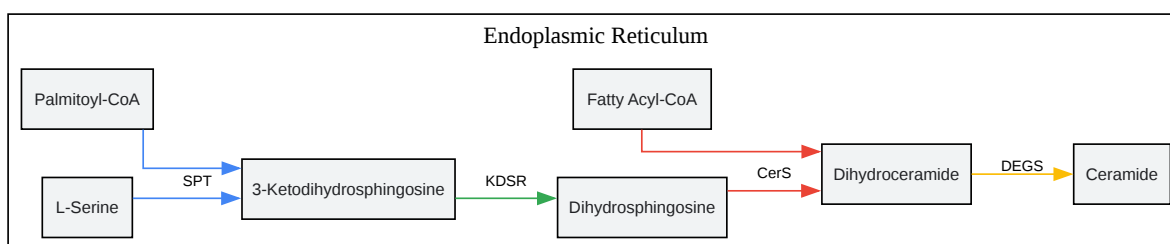
## Abstract

Ceramides are the cornerstone of the epidermal permeability barrier, constituting over 50% of the lipid mass in the stratum corneum.[1] Their de novo biosynthesis in epidermal keratinocytes is a meticulously regulated multi-step enzymatic process crucial for maintaining skin hydration and protecting against external insults. Dysregulation of this pathway is implicated in various inflammatory and barrier-deficient skin diseases, including atopic dermatitis and psoriasis, making it a prime target for therapeutic intervention.[2][3] This technical guide provides an in-depth exploration of the core biochemical pathways, key enzymatic players, and regulatory networks governing de novo ceramide synthesis in epidermal keratinocytes. It offers detailed experimental protocols for assessing pathway activity, quantitative data on epidermal ceramide composition, and visual representations of the key processes to serve as a comprehensive resource for researchers in dermatology, lipid biology, and drug development.

## The Core Biochemical Pathway of De Novo Ceramide Synthesis

The de novo synthesis of ceramides originates in the endoplasmic reticulum (ER) of keratinocytes and involves a canonical sequence of enzymatic reactions.[4][5][6] This pathway is fundamental for generating the diverse pool of ceramides necessary for the formation of the lamellar lipid matrix in the stratum corneum.

The synthesis cascade begins with the condensation of L-serine and palmitoyl-CoA, a rate-limiting step catalyzed by serine palmitoyltransferase (SPT).[4][7][8] This reaction forms 3-ketodihydrosphingosine, which is rapidly reduced to dihydrosphingosine by 3-ketodihydrosphingosine reductase (KDSR).[9][10] The subsequent N-acylation of dihydrosphingosine with a fatty acyl-CoA is carried out by one of six ceramide synthases (CerS), each exhibiting specificity for fatty acids of different chain lengths.[1][6][11] This step yields dihydroceramide. The final step in the formation of the sphingoid base of ceramide is the introduction of a double bond into the dihydroceramide backbone by dihydroceramide desaturase (DEGS), resulting in the formation of ceramide.[1][9]



[Click to download full resolution via product page](#)

Core pathway of de novo ceramide biosynthesis in the endoplasmic reticulum.

## Key Enzymes and Their Regulation

The activity of the de novo synthesis pathway is tightly controlled by the expression and activity of its key enzymes.

- **Serine Palmitoyltransferase (SPT):** As the rate-limiting enzyme, SPT is a critical control point. [4][7][8] The human SPT complex can exist in different isoforms, with SPTLC1/SPTLC2 and SPTLC1/SPTLC3 combinations influencing the length of the sphingoid base produced. [12] The expression of SPT subunits can be regulated by transcription factors such as CTIP2. [3]
- **Ceramide Synthases (CerS):** The diversity of ceramides in the epidermis is largely determined by the six isoforms of CerS (CerS1-6), each with a preference for fatty acyl-CoAs of specific chain lengths. [1][11] For instance, CerS3 is crucial for the synthesis of the ultra-

long-chain ceramides ( $\geq C26$ ) that are essential for skin barrier function.[\[13\]](#) The expression of CerS genes can be modulated by cytokines like TNF and IL-17A.[\[12\]](#)

- Dihydroceramide Desaturase (DEGS): DEGS1 is the primary isoform in the skin responsible for the final desaturation step.[\[14\]](#) Its activity can be influenced by the cellular redox state.[\[15\]](#)

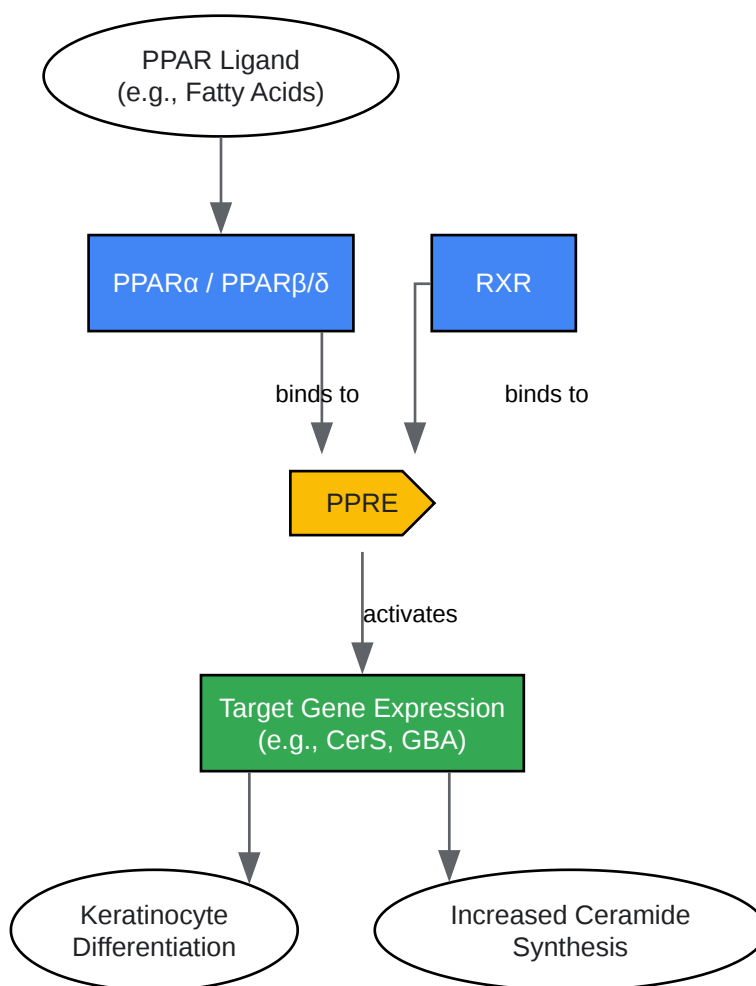
## Regulatory Signaling Pathways

The synthesis of ceramides is intricately linked with the process of keratinocyte differentiation. Several signaling pathways have been identified as key regulators.

### PPAR Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs), particularly PPAR $\alpha$  and PPAR $\beta/\delta$ , play a significant role in promoting keratinocyte differentiation and lipid synthesis.[\[10\]](#)[\[14\]](#)[\[16\]](#)[\[17\]](#)

Activation of these nuclear receptors leads to the upregulation of genes involved in ceramide synthesis.[\[10\]](#)[\[18\]](#) For example, oat lipid extracts have been shown to activate PPAR $\alpha$  and PPAR $\beta/\delta$ , leading to increased ceramide levels in keratinocytes.[\[10\]](#)



[Click to download full resolution via product page](#)

PPAR signaling pathway in keratinocyte differentiation and ceramide synthesis.

## Quantitative Data on Epidermal Ceramides

The composition of ceramides in the human stratum corneum is highly complex, with numerous molecular species differing in their sphingoid base and fatty acid chain length. Lipidomics analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has enabled the detailed quantification of these species.<sup>[1][7][9][19]</sup>

Ceramide Class	Abbreviation	Relative Abundance (%) in Human Stratum Corneum	Key Structural Features
Ceramide NS	[NS]	7.4 - 22.1	Non-hydroxy fatty acid + Sphingosine
Ceramide NDS	[NDS]	9.8	Non-hydroxy fatty acid + Dihydrosphingosine
Ceramide NP	[NP]	8.8 - 22.1	Non-hydroxy fatty acid + Phytosphingosine
Ceramide NH	[NH]	14.5	Non-hydroxy fatty acid + 6-Hydroxysphingosine
Ceramide AS	[AS]	9.6	$\alpha$ -hydroxy fatty acid + Sphingosine
Ceramide ADS	[ADS]	1.6	$\alpha$ -hydroxy fatty acid + Dihydrosphingosine
Ceramide AP	[AP]	8.8	$\alpha$ -hydroxy fatty acid + Phytosphingosine
Ceramide AH	[AH]	10.8	$\alpha$ -hydroxy fatty acid + 6-Hydroxysphingosine
Ceramide EOS	[EOS]	6.5	Esterified $\omega$ -hydroxy fatty acid + Sphingosine

Note: Relative abundance can vary depending on the study, analytical method, and anatomical site.

## Experimental Protocols

Accurate measurement of enzyme activities and lipid profiles is essential for studying ceramide biosynthesis.

## Serine Palmitoyltransferase (SPT) Activity Assay (Radioactive Method)

This protocol is adapted from established methods for measuring SPT activity in cell lysates.[\[4\]](#)  
[\[8\]](#)[\[20\]](#)

### Materials:

- Cell lysis buffer (e.g., 50 mM HEPES pH 8.0, 1 mM EDTA)
- Protein quantification assay (e.g., BCA)
- Reaction buffer (50 mM HEPES pH 8.0, 1 mM EDTA, 0.1% (w/v) saponin)
- L-[<sup>3</sup>H]serine
- Palmitoyl-CoA solution
- Pyridoxal 5'-phosphate (PLP) solution
- Myriocin (SPT inhibitor) solution
- Chloroform/methanol (1:2, v/v)
- Scintillation cocktail and counter

### Procedure:

- Cell Lysate Preparation:
  - Harvest keratinocytes and wash with PBS.
  - Lyse cells in lysis buffer on ice.
  - Centrifuge to pellet debris and collect the supernatant (total cell lysate).
  - Determine protein concentration.
- SPT Reaction:

- In a reaction tube, combine cell lysate (e.g., 50-100 µg protein) with reaction buffer.
- For a negative control, pre-incubate a sample with myriocin.
- Add PLP to the reaction mixture.
- Initiate the reaction by adding a mixture of L-[<sup>3</sup>H]serine and palmitoyl-CoA.
- Incubate at 37°C for a defined period (e.g., 30-60 minutes).
- Lipid Extraction:
  - Stop the reaction by adding chloroform/methanol (1:2).
  - Vortex and centrifuge to separate the phases.
  - Collect the lower organic phase.
- Quantification:
  - Evaporate the solvent from the organic phase.
  - Resuspend the lipid extract in a suitable solvent.
  - Add scintillation cocktail and measure radioactivity using a scintillation counter.
  - Calculate SPT activity as pmol of [<sup>3</sup>H]serine incorporated per mg of protein per minute.

## Ceramide Synthase (CerS) Activity Assay (Fluorescent Method)

This protocol utilizes a fluorescently labeled sphingoid base to measure CerS activity.[\[21\]](#)

Materials:

- Cell or tissue homogenate
- Reaction buffer (e.g., 20 mM HEPES pH 7.4, 25 mM KCl, 2 mM MgCl<sub>2</sub>, 0.5 mM DTT, 0.1% fatty acid-free BSA)

- NBD-sphinganine
- Fatty acyl-CoA (e.g., C16:0-CoA, C18:0-CoA)
- Chloroform/methanol (1:2, v/v)
- TLC plates and developing solvent (e.g., chloroform/methanol/2M NH<sub>4</sub>OH)
- Fluorescence imaging system

Procedure:

- Reaction Setup:
  - Combine cell or tissue homogenate (e.g., 20-50 µg protein) with reaction buffer.
  - Add NBD-sphinganine and the desired fatty acyl-CoA.
  - Incubate at 37°C for 30-60 minutes.
- Lipid Extraction and Separation:
  - Terminate the reaction by adding chloroform/methanol (1:2).
  - Extract the lipids as described for the SPT assay.
  - Spot the dried lipid extract onto a TLC plate.
  - Develop the TLC plate in the appropriate solvent system to separate NBD-sphinganine from NBD-ceramide.
- Detection and Quantification:
  - Visualize the fluorescent spots using a fluorescence imaging system.
  - Quantify the intensity of the NBD-ceramide spot relative to a standard curve.
  - Express CerS activity as pmol of NBD-ceramide produced per mg of protein per minute.



# Lipid Extraction from Keratinocytes for LC-MS/MS Analysis

This is a general protocol for extracting total lipids from cultured keratinocytes for subsequent analysis.[\[22\]](#)[\[23\]](#)[\[24\]](#)

## Materials:

- Cultured keratinocytes
- Phosphate-buffered saline (PBS)
- Chloroform
- Methanol
- Internal standards (e.g., deuterated ceramide species)
- Nitrogen gas stream
- LC-MS grade solvents for resuspension

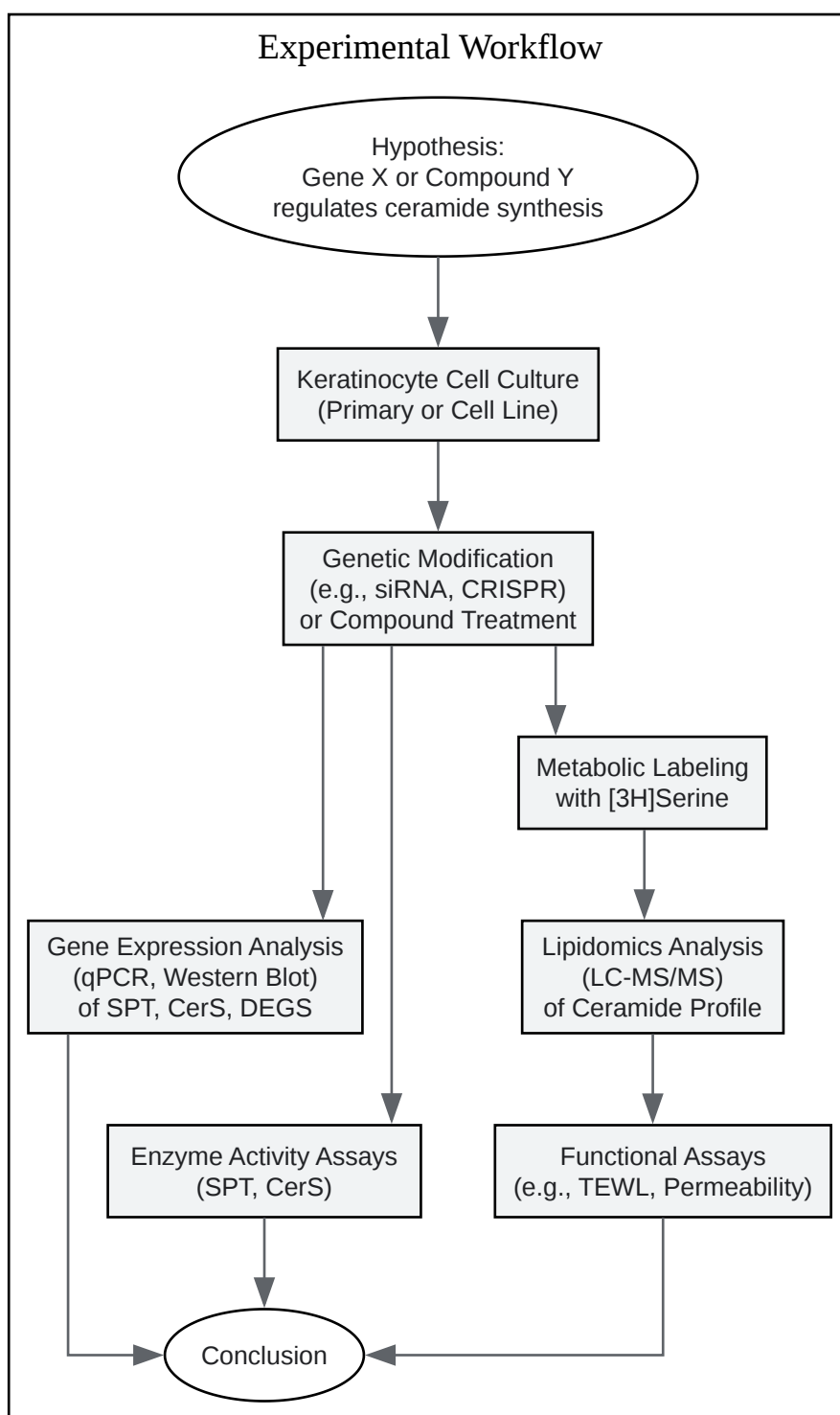
## Procedure:

- Cell Harvesting:
  - Wash cultured keratinocytes with ice-cold PBS.
  - Scrape cells into a glass tube and centrifuge to pellet.
- Lipid Extraction (Bligh & Dyer Method):
  - Resuspend the cell pellet in a mixture of chloroform and methanol (e.g., 1:2, v/v).
  - Add internal standards.
  - Vortex thoroughly and incubate on ice.

- Add chloroform and water to achieve a final ratio of chloroform:methanol:water of approximately 2:2:1.8.
- Vortex and centrifuge to separate the phases.
- Sample Preparation for Analysis:
  - Carefully collect the lower organic phase containing the lipids.
  - Dry the lipid extract under a stream of nitrogen.
  - Resuspend the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).

## Experimental and Logical Workflows

A typical workflow for investigating the role of a specific gene or compound in ceramide biosynthesis in keratinocytes involves a series of interconnected experiments.



[Click to download full resolution via product page](#)

A typical experimental workflow for studying ceramide metabolism.

## Conclusion

The de novo biosynthesis of ceramides in epidermal keratinocytes is a fundamental process for skin health. A thorough understanding of its biochemical pathway, key enzymes, and regulatory networks is paramount for developing novel therapeutic strategies for a multitude of skin disorders. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further unravel the complexities of epidermal lipid metabolism and its role in skin barrier function.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Comprehensive quantification of ceramide species in human stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycosylation of ceramide synthase 6 is required for its activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional Control and Transcriptomic Analysis of Lipid Metabolism in Skin barrier formation and Atopic Dermatitis (AD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved method to determine serine palmitoyltransferase activity [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ceramide biosynthesis in keratinocyte and its role in skin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive quantification of ceramide species in human stratum corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Keratinocyte differentiation and upregulation of ceramide synthesis induced by an oat lipid extract via the activation of PPAR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. JCI Insight - Biogeographic and disease-specific alterations in epidermal lipid composition and single-cell analysis of acral keratinocytes [insight.jci.org]
- 13. A reconstructed human epidermal keratinization culture model to characterize ceramide metabolism in the stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Dihydroceramide Desaturase Activity is Modulated by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peroxisome proliferator-activated receptor (PPAR)-beta/delta stimulates differentiation and lipid accumulation in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Peroxisome proliferator-activated receptors (PPARs) in dermatology: Challenge and promise - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lipidmaps.org [lipidmaps.org]
- 23. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 24. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [De Novo Biosynthesis of Ceramides in Epidermal Keratinocytes: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b065678#de-novo-biosynthesis-of-ceramides-in-epidermal-keratinocytes]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)